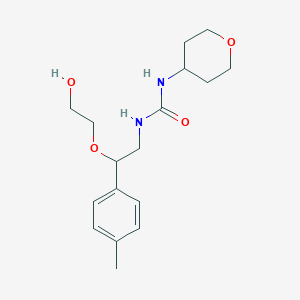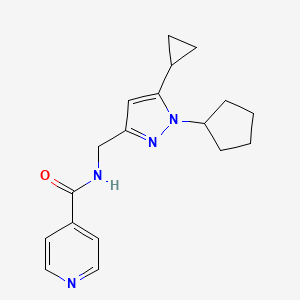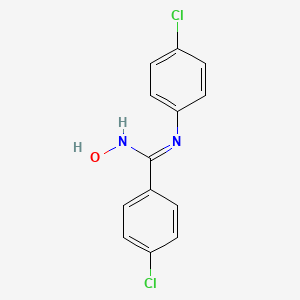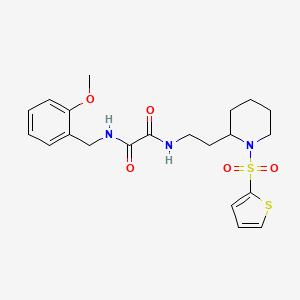![molecular formula C21H18ClN5OS B2615066 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242892-41-6](/img/structure/B2615066.png)
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties:
- Thieno[3,2-d]pyrimidines and their derivatives have been synthesized through various chemical reactions, demonstrating the versatility of this scaffold in organic chemistry. For example, Abdel-rahman, Awad, and Bakhite (1992) detailed the synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the chemical reactions involved in their production. This work illustrates the synthetic accessibility of thieno[3,2-d]pyrimidine derivatives, which are of interest due to their potential biological activities (Abdel-rahman, Awad, & Bakhite, 1992).
Anticancer Activity:
- Some derivatives have been evaluated for their anticancer activity. Elansary et al. (2012) synthesized a series of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and assessed their anticancer activity against human breast adenocarcinoma MCF-7 and colon carcinoma cell line (HCT 116), finding potent to moderate growth inhibitory activity in certain compounds. This suggests the potential of thieno[3,2-d]pyrimidine derivatives as anticancer agents (Elansary et al., 2012).
Antimicrobial Activity:
- The antimicrobial properties of thieno[3,2-d]pyrimidines have also been a focus of research. Hafez, El-Gazzar, and Zaki (2016) reported on the synthesis of thieno[3,2-d]pyrimidines as new scaffolds exhibiting antimicrobial activities. Their study found that certain derivatives showed potent activity against both Gram-negative and Gram-positive bacteria, as well as against fungal strains, underlining the potential of these compounds in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
Synthesis of Bicyclic Compounds:
- Mabkhot et al. (2015) described the synthesis and characterization of novel thieno-fused bicyclic compounds through new enaminone containing thieno[2,3-b]pyridine scaffold, demonstrating the structural diversity achievable with thienopyrimidine derivatives. Such studies contribute to the expansion of chemical space relevant to drug discovery and development (Mabkhot et al., 2015).
Antiepileptic Properties:
- In addition to anticancer and antimicrobial activities, thieno[3,2-d]pyrimidine derivatives have been explored for their antiepileptic properties. Karthick et al. (2016) designed and synthesized a series of novel thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, finding some compounds to be active in antiepileptic screening tests. This highlights the potential of thieno[3,2-d]pyrimidine derivatives in the development of new antiepileptic drugs (Karthick et al., 2016).
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-15-5-3-4-14(12-15)16-13-29-19-18(16)24-21(25-20(19)28)27-10-8-26(9-11-27)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCAOQKFQSWNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one](/img/structure/B2614984.png)


![4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2614987.png)

![[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine](/img/structure/B2614989.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2614993.png)



![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2614997.png)


